1-Ethyl-1H-benzoimidazole-2-carbaldehyde
Overview
Description
1-Ethyl-1H-benzoimidazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . This compound is part of the benzimidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences . The structure of this compound includes an ethyl group attached to the nitrogen atom at position 1 and an aldehyde group at position 2 of the benzimidazole ring.
Preparation Methods
The synthesis of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The specific details of these industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
1-Ethyl-1H-benzoimidazole-2-carbaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-1H-benzoimidazole-2-carbaldehyde has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities .
In the industrial sector, this compound is used in the development of advanced materials, such as dyes for solar cells and other optical applications . Its versatility makes it a valuable compound for various research and development projects.
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-benzoimidazole-2-carbaldehyde is primarily related to its ability to interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . The benzimidazole ring can also interact with DNA and enzymes, affecting cellular processes . The specific molecular targets and pathways involved depend on the context of its use and the nature of the derivatives being studied.
Comparison with Similar Compounds
1-Ethyl-1H-benzoimidazole-2-carbaldehyde can be compared with other benzimidazole derivatives, such as 1-Methyl-1H-benzoimidazole-2-carbaldehyde and 1-Phenyl-1H-benzoimidazole-2-carbaldehyde . These compounds share a similar core structure but differ in the substituents attached to the nitrogen atom at position 1.
1-Methyl-1H-benzoimidazole-2-carbaldehyde: Has a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
1-Phenyl-1H-benzoimidazole-2-carbaldehyde:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions and interact with biological molecules in meaningful ways. Continued research into this compound and its derivatives will likely uncover even more applications and deepen our understanding of its mechanisms of action.
Properties
IUPAC Name |
1-ethylbenzimidazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-12-9-6-4-3-5-8(9)11-10(12)7-13/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOUQTZLLSBGDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359421 | |
Record name | 1-ethyl-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34734-20-8 | |
Record name | 1-ethyl-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1H-1,3-benzodiazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.